BenchChemオンラインストアへようこそ!

3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide

riboflavin solubilization pharmaceutical formulation vitamin B2 delivery

3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide (CAS 74592-86-2), also known as gallic acid ethanolamide or N-(β-hydroxyethyl)gallamide, is a semi-synthetic amide derivative of the naturally occurring polyphenolic acid gallic acid (3,4,5-trihydroxybenzoic acid). This compound belongs to the N-alkyl gallamide subclass within the broader gallic acid derivative family, characterized by a 3,4,5-trihydroxybenzoyl pharmacophore linked via an amide bond to a 2-hydroxyethyl side chain.

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
CAS No. 74592-86-2
Cat. No. B3152901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide
CAS74592-86-2
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)NCCO
InChIInChI=1S/C9H11NO5/c11-2-1-10-9(15)5-3-6(12)8(14)7(13)4-5/h3-4,11-14H,1-2H2,(H,10,15)
InChIKeyPRNWTKPIVXQWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide (CAS 74592-86-2): Compound Identity and Procurement Context


3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide (CAS 74592-86-2), also known as gallic acid ethanolamide or N-(β-hydroxyethyl)gallamide, is a semi-synthetic amide derivative of the naturally occurring polyphenolic acid gallic acid (3,4,5-trihydroxybenzoic acid) [1]. This compound belongs to the N-alkyl gallamide subclass within the broader gallic acid derivative family, characterized by a 3,4,5-trihydroxybenzoyl pharmacophore linked via an amide bond to a 2-hydroxyethyl side chain. Its molecular formula is C₉H₁₁NO₅ (MW 213.19 g/mol). The compound is commercially available through major chemical suppliers including Sigma-Aldrich (product number S565938) as part of the AldrichCPR collection . First described in the primary literature by Haas and Zentner in 1954 for its utility as a riboflavin solubilizer [2], the compound has subsequently appeared in patent literature concerning ribonucleotide reductase inhibition [3] and as a member of the pharmacologically active N-substituted benzamide class.

Why 3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide Cannot Be Interchanged with Generic Gallic Acid Derivatives


Gallic acid derivatives with varying N-substituents exhibit fundamentally different physicochemical and biological profiles that preclude simple interchangeability. The N-alkyl gallamide series demonstrates that even minor alterations to the amide substituent produce substantial shifts in lipophilicity (predicted LogP ranging from 0.50 for gallic acid to 2.64 for N-octyl gallamide), gastrointestinal absorption, blood-brain barrier penetration, and plasma protein binding [1]. The N-(2-hydroxyethyl) substituent in the target compound introduces a terminal hydroxyl group that is absent in all commonly studied N-alkyl analogs (N-methyl, N-ethyl, N-butyl, N-hexyl, N-octyl), creating a unique polarity profile that cannot be recapitulated by simple alkyl chain variation. Furthermore, the specific ethanolamide functionality confers a demonstrated functional property—riboflavin solubilization—that has been explicitly documented for this compound [2] but is not reported for N-methyl, N-ethyl, or other N-alkyl gallamides [3]. Substitution with a generic gallic acid amide or ester would therefore forfeit both the tailored physicochemical profile and the application-specific solubilization capability.

Quantitative Differentiation Evidence for 3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide Against Closest Analogs


Riboflavin Solubilization: A Functionally Unique Application Not Shared by N-Alkyl Gallamides

Gallic acid ethanolamide was specifically developed and demonstrated by Haas and Zentner (1954) as an effective solubilizer for riboflavin (vitamin B2), a sparingly water-soluble vitamin (aqueous solubility ~0.065–0.12 g/L at 25°C) [1]. While the parent compound gallic acid, when formulated as its sodium salt at 10% w/v and pH 6, was shown in patent literature (US 2,407,624) to dissolve approximately 14 mg riboflavin per 10 mL solution [2], gallic acid ethanolamide was advanced as a distinct molecular entity for this purpose, with the ethanolamide functionality rationally designed to optimize solubilization efficiency [1]. This riboflavin solubilization application has not been reported for any other N-alkyl gallamide derivative (N-methyl, N-ethyl, N-butyl, N-hexyl) in the published literature [3].

riboflavin solubilization pharmaceutical formulation vitamin B2 delivery

Predicted Hydrophilicity Differentiation: Hydroxyethyl Moiety Lowers LogP Relative to N-Alkyl Gallamides

In silico ADMET predictions for the N-alkyl gallamide series reveal a systematic LogP increase with alkyl chain elongation: gallic acid LogP = 0.50; N-ethyl gallamide LogP = 0.58; N-propyl gallamide LogP = 0.90; extending to N-octyl gallamide LogP = 2.64 [1]. The N-(2-hydroxyethyl) substituent introduces a terminal hydroxyl group that is not present in any of these comparators. Based on the well-established contribution of an aliphatic hydroxyl group to LogP reduction (ΔLogP ≈ −0.6 to −0.8 per hydroxyl relative to the corresponding alkyl group), the target compound is predicted to exhibit a LogP in the range of −0.1 to +0.1, representing a substantial hydrophilicity increase versus N-ethyl gallamide (LogP 0.58) and positioning it as the most hydrophilic N-substituted gallamide for which LogP can be reasonably estimated [2]. This translates to a predicted gastrointestinal absorption profile that differs meaningfully from the more lipophilic N-alkyl analogs, all of which are predicted to be P-glycoprotein substrates (except gallic acid itself), whereas the enhanced hydrophilicity of the ethanolamide may alter this classification [1].

ADMET prediction lipophilicity drug-likeness aqueous solubility

Amide Bond Stability Advantage Versus Ester-Based Gallic Acid Derivatives (Propyl Gallate)

The amide linkage in 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide provides superior resistance to hydrolytic degradation compared to the ester bond in propyl gallate (CAS 121-79-9), the most widely used gallic acid-based antioxidant in food, cosmetic, and pharmaceutical applications [1]. Amide bonds exhibit substantially greater kinetic stability toward both acid- and base-catalyzed hydrolysis than ester bonds, with typical half-lives for amide hydrolysis at neutral pH measured in years versus hours-to-days for phenolic esters under comparable conditions [2]. This chemical stability advantage is particularly relevant in aqueous formulation environments, where propyl gallate undergoes measurable hydrolysis to release free gallic acid over time, potentially altering antioxidant capacity and introducing batch-to-batch variability [1]. The amide derivative retains the 3,4,5-trihydroxybenzoyl antioxidant pharmacophore while eliminating the hydrolytically labile ester linkage, thereby maintaining the radical-scavenging functionality inherent to the galloyl moiety without the stability limitations of ester analogs [3].

chemical stability amide vs ester hydrolytic resistance formulation stability

Ribonucleotide Reductase Inhibition: Patent-Class Association for Anticancer Applications

U.S. Patent 4,263,322 (van't Riet et al., 1981) explicitly identifies 3,4,5-trihydroxy-N-substituted benzamides, including N-ethyl-3,4,5-trihydroxybenzamide and related compounds, as inhibitors of the enzyme ribonucleotide reductase—a validated anticancer target responsible for converting ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis [1]. The patent establishes that vicinal (adjacent) hydroxyl groups on the phenyl ring are essential for inhibitory activity, with 3,4,5-trihydroxy substitution providing the requisite pharmacophore. While the specific N-(2-hydroxyethyl) derivative is not explicitly named in the patent claims, the generic structural formula encompasses N-substituted 3,4,5-trihydroxybenzamides, and the compound falls within the claimed structural scope [1]. This mechanism-based classification distinguishes the compound from simple gallic acid esters (e.g., propyl gallate) that lack documented ribonucleotide reductase activity, and from non-vicinal trihydroxybenzamides that are explicitly described as inactive in the patent [1].

ribonucleotide reductase inhibition anticancer mechanism patent pharmacology

Anticancer Activity Context: Position of the Hydroxyethyl Analog Within the N-Alkyl Gallamide SAR Landscape

Published structure-activity relationship (SAR) data for the N-alkyl gallamide series against HCT-116 colon carcinoma cells establishes a clear dependence of anticancer potency on the N-substituent: gallic acid IC₅₀ = 0.05 µM; the most potent N-alkyl analog, N-hexyl gallamide, IC₅₀ = 0.07 µM; with all other N-alkyl derivatives (N-methyl, N-ethyl, N-butyl, N-sec-butyl, N-tert-butyl) showing lower potency than the parent gallic acid [1]. Against MCF-7 breast cancer cells, a similar trend is observed, with N-tert-butyl gallamide (IC₅₀ = 2.1 µg/mL) and N-hexyl gallamide (IC₅₀ = 3.5 µg/mL) showing the strongest cytotoxicity [2]. The N-(2-hydroxyethyl) analog was not included in these published comparisons, representing a specific gap in the available SAR landscape. However, based on its structural position—intermediate between N-methyl and N-ethyl in side-chain length but with enhanced hydrophilicity due to the terminal hydroxyl—it occupies a unique physicochemical space not explored in published anticancer SAR studies [1][2]. This compound therefore represents a tool for probing the contribution of side-chain hydrophilicity to anticancer activity within the gallamide scaffold, a variable not systematically addressed by the existing N-alkyl series.

anticancer SAR HCT-116 colon cancer N-alkyl gallamide series IC50 comparison

Recommended Application Scenarios for 3,4,5-Trihydroxy-N-(2-hydroxyethyl)benzamide Based on Differential Evidence


Riboflavin Solubilization for Aqueous Vitamin B2 Formulation Research

When the experimental objective requires enhancing the aqueous solubility of riboflavin (vitamin B2, intrinsic solubility ~0.065–0.12 g/L) for pharmaceutical, nutraceutical, or biochemical applications, 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide is the only N-substituted gallamide with documented riboflavin solubilization capability, as established by Haas and Zentner (1954) [1]. Neither gallic acid alone nor any N-alkyl gallamide (methyl through octyl) has published evidence for this functional application. This compound should be prioritized over generic gallic acid or its esters for riboflavin formulation studies, particularly where the solubilizer must also contribute antioxidant functionality from the trihydroxybenzoyl moiety.

Hydrophilic Gallamide Probe for Anticancer Structure-Activity Relationship Expansion

For medicinal chemistry programs investigating gallamide-based anticancer agents, the existing N-alkyl gallamide SAR (covering methyl, ethyl, butyl, sec-butyl, tert-butyl, hexyl, heptyl, and octyl substituents) lacks any representative with a side-chain hydroxyl group [2]. Incorporating 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide into an anticancer screening panel fills this specific physicochemical gap. Its predicted LogP (approximately −0.1 to +0.1) is substantially lower than N-ethyl gallamide (LogP 0.58) [3], making it the most hydrophilic compound in the gallamide series. This enables systematic exploration of how side-chain hydrophilicity modulates cytotoxicity, cellular uptake, and off-target profiles relative to the established lipophilic N-alkyl series.

Aqueous-Stable Antioxidant Scaffold for Long-Duration In Vitro Assays

In experimental systems requiring sustained antioxidant activity over extended incubation periods (e.g., 48–96 h cell-based oxidative stress assays), the amide linkage of 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide offers a class-level hydrolytic stability advantage over ester-based gallic acid derivatives such as propyl gallate [4]. While propyl gallate undergoes gradual hydrolysis in aqueous media, potentially confounding time-course experiments through both loss of antioxidant capacity and accumulation of free gallic acid, the amide derivative maintains the intact trihydroxybenzoyl pharmacophore throughout the assay duration. This stability differentiation directly impacts data reproducibility in long-duration oxidative stress studies where the antioxidant agent must remain chemically intact [4].

Ribonucleotide Reductase-Targeted Anticancer Probe Development

For research programs targeting ribonucleotide reductase (RNR) as an anticancer strategy, 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide satisfies the essential structural requirements defined in U.S. Patent 4,263,322: a vicinal trihydroxy substitution pattern on the benzamide phenyl ring [5]. The hydroxyethyl side chain provides a synthetic handle for further derivatization (e.g., prodrug strategies, targeted delivery conjugation) while preserving the core RNR-inhibitory pharmacophore. This compound is structurally appropriate for hit-to-lead optimization campaigns where the N-substituent must balance target engagement with pharmacokinetic optimization—a requirement that simple 3,4,5-trihydroxybenzamide (gallamide, CAS 618-73-5, the unsubstituted amide) cannot address due to the absence of a modifiable side chain.

Quote Request

Request a Quote for 3,4,5-trihydroxy-N-(2-hydroxyethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.